molecular formula C28H39D7O B602631 Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol CAS No. 221104-74-1

Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol

Cat. No.: B602631
CAS No.: 221104-74-1
M. Wt: 405.72
InChI Key:
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Description

Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol is a sterol compound that belongs to the class of steroidal alcohols. Sterols are essential components of cell membranes in eukaryotic organisms, playing a crucial role in maintaining membrane structure and fluidity. This particular compound is a deuterated form of ergosta-7,24(28)-dien-3beta-ol, which means it contains deuterium atoms, a stable isotope of hydrogen, at specific positions in its structure. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol involves several steps, starting from simpler steroidal precursors. One common approach is the metabolic engineering of yeast, such as Saccharomyces cerevisiae, to produce sterol intermediates. By manipulating the genes involved in the ergosterol biosynthesis pathway, researchers can enhance the production of specific sterols, including ergosta-7,24(28)-dien-3beta-ol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified yeast strains. These strains are engineered to overproduce the desired sterol by optimizing the expression of key enzymes in the biosynthetic pathway. The fermentation process is followed by extraction and purification steps to isolate the target compound .

Chemical Reactions Analysis

Types of Reactions

Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include ergosterol peroxide, reduced sterol derivatives, and substituted sterols with modified functional groups. These products can have different biological activities and applications .

Scientific Research Applications

Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol biosynthesis and metabolism.

    Biology: Investigated for its role in cell membrane structure and function, as well as its interactions with other biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of sterol-based products, such as dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with cell membranes and various molecular targets. The compound can integrate into cell membranes, affecting their fluidity and stability. It can also interact with enzymes and receptors involved in sterol metabolism and signaling pathways, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol include:

Uniqueness

The uniqueness of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol lies in its deuterated structure, which can provide insights into sterol metabolism and function that are not possible with non-deuterated analogs. The presence of deuterium can also enhance the compound’s stability and alter its biological activity, making it a valuable tool for research and industrial applications .

Properties

CAS No.

221104-74-1

Molecular Formula

C28H39D7O

Molecular Weight

405.72

Purity

> 95%

tag

Ergostanol Impurities

Origin of Product

United States

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